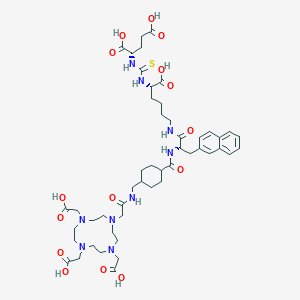
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound’s molecular formula is C25H53N3O5, and it is often used in formulations requiring emulsification, solubilization, and stabilization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-2,3-dihydroxypropylamine with tetradecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
科学研究应用
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. The molecular targets include cell membranes, where it can disrupt lipid bilayers, enhancing permeability. The pathways involved include the formation of micelles and vesicles, which encapsulate hydrophobic molecules, facilitating their transport and delivery.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)-1-propanaminium nitrate
- N,N,N-Tris(2-hydroxyethyl)-1-propanaminium
- [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic groups, which provide excellent surfactant properties. Its ability to form stable micelles and vesicles makes it particularly valuable in drug delivery and industrial applications.
属性
分子式 |
C35H70BrNO5 |
|---|---|
分子量 |
664.8 g/mol |
IUPAC 名称 |
2,3-di(tetradecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H70NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-34(38)40-32-33(31-36(3,4)29-30-37)41-35(39)28-26-24-22-20-18-16-14-12-10-8-6-2;/h33,37H,5-32H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
IHNKCFWAEKOYEG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)

![N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361460.png)




![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
